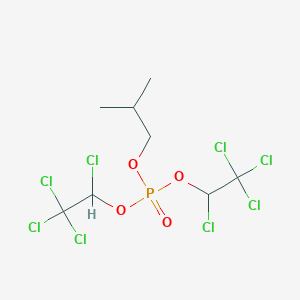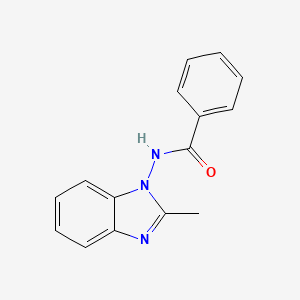
N-(2-Methyl-1H-benzimidazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methyl-1H-benzimidazol-1-yl)benzamide is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological properties. Benzimidazole derivatives have been extensively studied due to their significant biological activities, including antimicrobial, anticancer, and antiviral properties . The structure of this compound consists of a benzimidazole ring fused with a benzamide moiety, making it a unique and valuable compound in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1H-benzimidazol-1-yl)benzamide typically involves the condensation of 2-methylbenzimidazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the reaction of 2-methylbenzimidazole with benzoyl isocyanate under mild conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methyl-1H-benzimidazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring allows for substitution reactions with halogens, alkyl groups, or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, alkyl halides; reactions are carried out in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole compounds with varied functional groups.
Aplicaciones Científicas De Investigación
N-(2-Methyl-1H-benzimidazol-1-yl)benzamide has a wide range of scientific research applications:
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2-Methyl-1H-benzimidazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It interferes with the function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Methylbenzimidazole: A derivative with similar properties but lacking the benzamide moiety.
Benzoylbenzimidazole: Another derivative with a benzoyl group attached to the benzimidazole ring.
Uniqueness
N-(2-Methyl-1H-benzimidazol-1-yl)benzamide is unique due to its combined benzimidazole and benzamide structure, which enhances its biological activity and specificity. The presence of the benzamide moiety allows for additional interactions with molecular targets, making it a more potent compound compared to its analogs .
Propiedades
Número CAS |
64179-02-8 |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
N-(2-methylbenzimidazol-1-yl)benzamide |
InChI |
InChI=1S/C15H13N3O/c1-11-16-13-9-5-6-10-14(13)18(11)17-15(19)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19) |
Clave InChI |
JSJVAZLEJMXNEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2N1NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


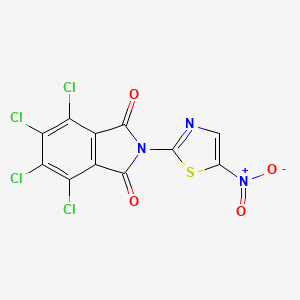
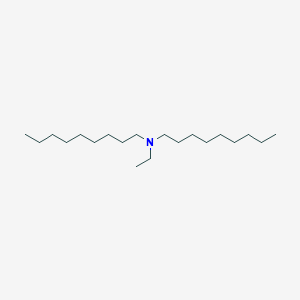
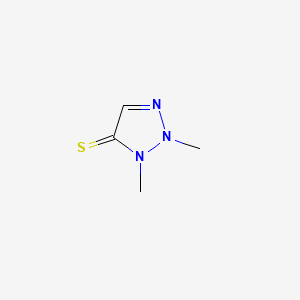
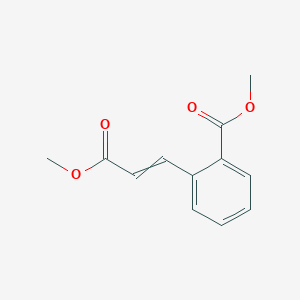
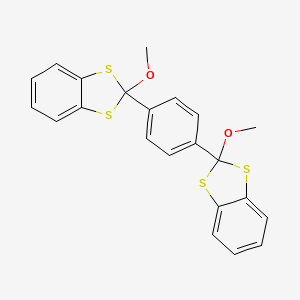
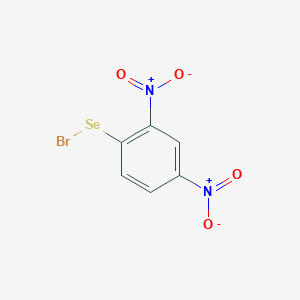
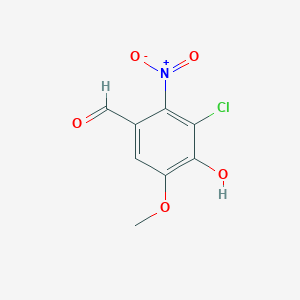

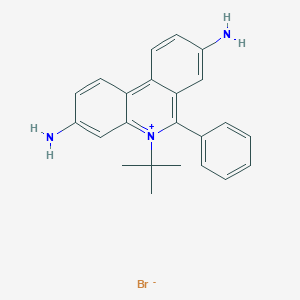
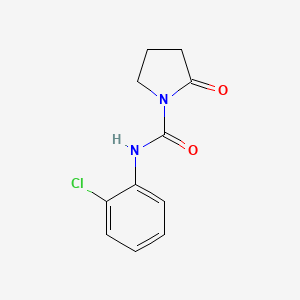
![1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide](/img/structure/B14496158.png)

